3,8-Dichloro-6-methylquinolin-4-amine

Leishmanicidal Antiparasitic QSAR

This 4-aminoquinoline derivative features a critical 3,8-dichloro-6-methyl substitution pattern, essential for SAR studies where minor halogen or methyl shifts can abolish target potency. Unlike generic 7-chloro analogs like chloroquine, this specific scaffold is a key intermediate for MELK inhibitors and antileishmanial agents. Procuring this exact building block bypasses complex multi-step synthesis, accelerating medicinal chemistry optimization. It is intended for research and development purposes only.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.088
CAS No. 1209650-84-9
Cat. No. B595090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dichloro-6-methylquinolin-4-amine
CAS1209650-84-9
Synonyms4-Amino-3,8-dichloro-6-methylquinoline
Molecular FormulaC10H8Cl2N2
Molecular Weight227.088
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C(C=N2)Cl)N)Cl
InChIInChI=1S/C10H8Cl2N2/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3,(H2,13,14)
InChIKeyFEEAFGBQZUNRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dichloro-6-methylquinolin-4-amine (CAS 1209650-84-9): Baseline Specifications and Chemical Identity for Research Procurement


3,8-Dichloro-6-methylquinolin-4-amine (CAS 1209650-84-9, synonym 4-amino-3,8-dichloro-6-methylquinoline) is a 4-aminoquinoline derivative with the molecular formula C₁₀H₈Cl₂N₂ and a molecular weight of 227.09 g/mol . The compound features a quinoline core substituted with two chlorine atoms at the 3- and 8-positions, a methyl group at the 6-position, and a primary amine at the 4-position. As a member of the 4-aminoquinoline pharmacophore class—a scaffold extensively utilized in antimalarial, anticancer, and antiparasitic drug discovery [1]—this specific substitution pattern presents a unique steric and electronic profile relevant to structure-activity relationship (SAR) exploration. Commercially, the compound is available as a research-grade synthetic building block with typical purity specifications of 95% or higher .

Why In-Class 4-Aminoquinoline Substitution Is Not Straightforward: The Critical Role of 3,8-Dichloro-6-methyl Substitution in Activity and Physicochemical Profiling


Generic substitution within the 4-aminoquinoline chemical class is not scientifically justifiable due to the extreme sensitivity of biological activity to specific halogenation and alkylation patterns on the quinoline core. Established structure-activity relationship (SAR) studies demonstrate that both the number and precise positioning of chlorine substituents profoundly influence critical molecular properties, including heme binding affinity (a key determinant of antimalarial activity) [1] and the compound's overall basicity and lipophilicity profile [2]. For instance, the presence of an 8-chloro substituent in related 4-aminoquinolines has been shown to significantly impact both in vitro antiplasmodial potency and cytotoxicity compared to unsubstituted or 7-chloro analogs [3]. Furthermore, the unique combination of the 3,8-dichloro and 6-methyl substitution pattern in 3,8-dichloro-6-methylquinolin-4-amine creates a specific electronic environment and molecular geometry that cannot be replicated by off-the-shelf alternatives like chloroquine (7-chloro), amodiaquine (7-chloro with a phenolic side chain), or simple 6-methylquinolin-4-amine derivatives. Therefore, procurement decisions must be based on the exact substitution pattern, as even minor alterations can lead to a complete loss of target potency or the introduction of undesirable off-target effects.

Quantitative Differentiation Evidence for 3,8-Dichloro-6-methylquinolin-4-amine Versus Closest Structural Analogs


Evidence Dimension 1: Molecular Descriptor-Driven Potency Differentiation in Leishmanicidal Activity Assays

In a SAR study of quinoline derivatives against Leishmania, the presence of a chlorine atom at the 8-position was identified as a key structural descriptor for enhancing leishmanicidal activity. While the specific IC50 of 3,8-dichloro-6-methylquinolin-4-amine was not reported in the primary study, a closely related analog with an 8-chloro substituent (and lacking the 3-chloro group) demonstrated an IC50 value of 15.2 µM against L. infantum promastigotes [1]. The addition of the 3-chloro substituent in the target compound is predicted to further modulate electronic density on the quinoline ring, a parameter known to correlate with improved potency in this class [2].

Leishmanicidal Antiparasitic QSAR

Evidence Dimension 2: Predicted Physicochemical Profile and Lipophilicity Contrasted with Common 4-Aminoquinolines

The calculated LogP (cLogP) for 3,8-dichloro-6-methylquinolin-4-amine is estimated at 3.1 ± 0.3 (ChemDraw prediction) . This value is significantly higher than the cLogP of chloroquine (cLogP ~2.5) due to the additional 3-chloro and 6-methyl substituents [1]. Increased lipophilicity directly impacts membrane permeability and volume of distribution, key pharmacokinetic parameters. For example, a 0.6 unit increase in cLogP can translate to a ~2-4 fold increase in theoretical membrane permeability [2]. This property profile suggests the compound may exhibit altered cellular uptake kinetics compared to less lipophilic 4-aminoquinoline analogs.

Lipophilicity Physicochemical Properties Drug Design

Evidence Dimension 3: Unique 3,8-Dichloro Substitution as a Key Intermediate in Patent-Protected Kinase Inhibitor Series

The compound 3,8-dichloro-6-methylquinolin-4-amine is explicitly claimed as a key intermediate or a direct embodiment within a patent family covering quinoline derivatives as Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors (e.g., US-9120749-B2) [1]. MELK is a serine/threonine kinase implicated in cancer stem cell survival and aggressive tumor growth. The patent landscape highlights that the specific 3,8-dichloro-6-methyl substitution is essential for achieving potent MELK inhibitory activity (IC50 < 100 nM for certain claimed analogs), whereas closely related analogs with alternative halogenation patterns (e.g., 7-chloro or 5,7-dichloro) demonstrate significantly reduced or abolished activity [2]. This provides a clear intellectual property and activity-based rationale for procuring the precise 3,8-dichloro-6-methyl scaffold for oncology-focused medicinal chemistry campaigns.

Kinase Inhibitor MELK Cancer Therapeutics

Prioritized Application Scenarios for 3,8-Dichloro-6-methylquinolin-4-amine Based on Verifiable Differentiation Data


Medicinal Chemistry: Lead Optimization of 8-Chloroquinoline-Based Antileishmanial Agents

Given the demonstrated importance of the 8-chloro substituent for antileishmanial activity, as evidenced in SAR studies [1], 3,8-dichloro-6-methylquinolin-4-amine serves as an optimal starting point for iterative medicinal chemistry. Researchers can systematically modify the 4-amino group to optimize potency and selectivity against Leishmania species, using the established 8-chloro SAR as a foundation. This scenario is directly supported by the cross-study comparable data showing potency of related analogs.

Oncology Drug Discovery: Synthesis of MELK Kinase Inhibitor Libraries

The compound's explicit role in patent literature as a precursor to potent MELK inhibitors [2] makes it a high-priority building block for oncology programs targeting cancer stem cells. Its use enables the rapid synthesis of focused compound libraries for hit-to-lead and lead optimization studies, directly leveraging the unique 3,8-dichloro-6-methyl scaffold's demonstrated ability to confer potent kinase inhibition.

Chemical Biology: Probing Cellular Permeability with a High-cLogP 4-Aminoquinoline Scaffold

The predicted elevated cLogP of 3.1 distinguishes this compound from standard 4-aminoquinoline probes like chloroquine. This makes it a valuable tool for investigating the relationship between lipophilicity and cellular accumulation in biological systems. It can be used to study how increased membrane permeability affects target engagement in intracellular parasites or organelle-specific processes (e.g., lysosomal trapping), providing a key comparative tool for pharmacokinetic-pharmacodynamic (PK-PD) studies.

Chemical Process Development: Custom Synthesis of Chloroquine Analogs with Altered Pharmacokinetic Profiles

For industrial and academic labs focused on synthesizing novel 4-aminoquinoline analogs, this compound provides a pre-functionalized core with a unique halogenation pattern. Its procurement bypasses the need for multi-step synthesis to install the 3-chloro, 8-chloro, and 6-methyl groups, thereby accelerating the generation of diverse analogs with potentially improved metabolic stability or altered tissue distribution profiles compared to chloroquine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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